Tetrabutyl titanate

Description

Properties

Molecular Formula |

C16H40O4Ti |

|---|---|

Molecular Weight |

344.35 g/mol |

IUPAC Name |

butan-1-ol;titanium |

InChI |

InChI=1S/4C4H10O.Ti/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3; |

InChI Key |

FPCJKVGGYOAWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.[Ti] |

boiling_point |

593 °F at 760 mm Hg (USCG, 1999) 312 °C |

Color/Form |

COLORLESS TO LIGHT-YELLOW LIQUID Pale yellow, viscous liquid |

density |

0.998 at 77 °F (USCG, 1999) 0.998 @ 25 °C (liquid) |

flash_point |

170 °F (USCG, 1999) 170 °F (CLOSED CUP) |

melting_point |

-67 °F (USCG, 1999) -55 °C |

physical_description |

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170°F. Contact may irritate or cause burns. Liquid; WetSolid Colorless to pale yellow liquid with a mild odor of alcohol; [HSDB] Clear liquid with an odor of alcohol; [MSDSonline] Yellowish to amber liquid with an odor of alcohol; [Intec Polymers MSDS] |

Related CAS |

9022-96-2 (homopolymer) 5593-70-4 (Parent) |

solubility |

Sol in most organic solvents except ketones Sol in aliphatic aromatic, chlorinated, and oxygenated solvents |

vapor_density |

11.7 (Air= 1) |

Origin of Product |

United States |

Foundational & Exploratory

chemical properties of tetrabutyl titanate

An In-depth Technical Guide to the Chemical Properties of Tetrabutyl Titanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the chemical formula Ti(OC₄H₉)₄, is a highly versatile and reactive organometallic compound belonging to the titanium alkoxide family.[1] It serves as a crucial precursor in materials science, a catalyst in organic synthesis, and a crosslinking agent in polymer chemistry.[2][3] Its utility is primarily derived from its high sensitivity to moisture, enabling controlled hydrolysis and condensation reactions to form titanium dioxide (TiO₂) networks. This property is extensively leveraged in the sol-gel process for creating coatings, films, and advanced ceramic materials.[1][4] This guide provides a comprehensive overview of the core , detailed experimental protocols for its key reactions, and its applications relevant to materials science and the pharmaceutical field, particularly in the development of drug delivery systems.

Core Chemical and Physical Properties

This compound, also known as titanium(IV) n-butoxide (TNBT), is a colorless to pale yellow liquid.[5] At room temperature, it is characterized by an alcohol-like odor, which can become more pronounced in aged samples due to partial hydrolysis.[1][6] The compound is highly soluble in many common organic solvents such as ethanol, ether, and benzene, but it is immiscible with ketones.[5][7][8] A key characteristic is its extreme sensitivity to moisture, reacting readily with water or even humid air.[1] This necessitates handling and storage under anhydrous, inert conditions, typically under nitrogen or argon gas.[1]

Quantitative Physical and Chemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₆O₄Ti | [5] |

| Molecular Weight | 340.32 g/mol | [9][10] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Odor | Weak, alcohol-like | [9] |

| Density | 1.00 g/mL at 20 °C | [7] |

| Boiling Point | 312-314 °C at 760 mmHg; 206 °C at 10 mmHg | [5][9] |

| Melting Point | -55 °C | [5] |

| Flash Point | 55-77 °C (closed cup) | [5][11] |

| Refractive Index (n20/D) | 1.491 | [7] |

| Vapor Pressure | 5.6 hPa at 20 °C | [8] |

| Solubility | Soluble in most organic solvents; reacts with water. | [7] |

| Titanium Content | ~14.0% | [5] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the butyl group's protons. The typical assignments in CDCl₃ are: δ 4.16 (t, 2H, -O-CH₂-), δ 1.58 (m, 2H, -O-CH₂-CH₂-), δ 1.37 (m, 2H, -CH₂-CH₃), δ 0.93 (t, 3H, -CH₃).[12]

-

¹³C NMR: The carbon NMR spectrum in CDCl₃ shows distinct peaks corresponding to the four carbon atoms of the butoxide chain.[1]

Vibrational Spectroscopy

-

FT-IR Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands. Key peaks include C-H stretching vibrations around 2958 cm⁻¹ and 2870 cm⁻¹, and C-O stretching vibrations.[8] The absence of a broad O-H band confirms the compound's purity from hydrolysis products.

-

Raman Spectroscopy: Raman spectroscopy can also be used to characterize the Ti-O bonds within the molecule.

Chemical Reactivity and Mechanisms

The chemical behavior of this compound is dominated by the reactivity of the titanium-butoxide bond. It is incompatible with strong acids, bases, and oxidizing agents.[1]

Hydrolysis and the Sol-Gel Process

This compound reacts readily with water in a hydrolysis reaction, which is often violent and exothermic.[1] This reaction sequentially replaces the butoxide (-OBu) groups with hydroxyl (-OH) groups, releasing n-butanol. The resulting titanium hydroxide (B78521) species then undergo condensation (polycondensation) reactions, forming Ti-O-Ti bridges and eliminating water. This process is the foundation of the sol-gel method for producing titanium dioxide (TiO₂).

The overall reaction can be summarized as: Ti(OBu)₄ + 4H₂O → Ti(OH)₄ + 4BuOH Ti(OH)₄ → TiO₂ + 2H₂O

The rate of hydrolysis can be controlled by several factors, including the water-to-alkoxide ratio, the solvent, temperature, and the use of chelating agents like acetylacetone, which can stabilize the titanium precursor and slow down the reaction.[13][14]

References

- 1. This compound(5593-70-4) 13C NMR spectrum [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of titanate nanotubes and the mechanism of their formation [journal.buct.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Surface Modification of Titanate Nanotubes with a Carboxylic Arm for Further Functionalization Intended to Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound | 5593-70-4 [chemicalbook.com]

- 12. This compound(5593-70-4) 1H NMR [m.chemicalbook.com]

- 13. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property [mdpi.com]

- 14. mdpi.com [mdpi.com]

Synthesis of Tetrabutyl Titanate from Titanium Tetrachloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of tetrabutyl titanate from titanium tetrachloride. It includes detailed experimental protocols, quantitative data on reaction yields and product purity, and a discussion of the underlying reaction mechanism. This guide is intended for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize or are investigating the applications of titanium alkoxides.

Introduction

This compound, also known as titanium(IV) n-butoxide, is an important organometallic compound with the chemical formula Ti(OBu)₄. It is a colorless to pale yellow liquid that is highly reactive towards moisture.[1] Its utility spans a wide range of applications, including as a catalyst for esterification and transesterification reactions, a cross-linking agent in polymers and coatings, and as a precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials.[1] The synthesis of this compound from titanium tetrachloride (TiCl₄) and n-butanol is a common and well-established industrial process. This document outlines the core principles and practical considerations for this synthesis.

Reaction Mechanism and Stoichiometry

The fundamental reaction for the synthesis of this compound involves the alcoholysis of titanium tetrachloride with n-butanol. The overall reaction is as follows:

TiCl₄ + 4 CH₃(CH₂)₃OH → Ti(OCH₂(CH₂)₂CH₃)₄ + 4 HCl

This reaction is a stepwise process where the chloride ligands on the titanium atom are sequentially replaced by butoxide groups.[2] The reaction produces hydrogen chloride (HCl) as a byproduct, which is a corrosive gas. To drive the reaction to completion and to avoid the reverse reaction, a base is typically used to neutralize the HCl as it is formed. Ammonia (B1221849) (NH₃) is a commonly used base for this purpose, leading to the formation of ammonium (B1175870) chloride (NH₄Cl), which precipitates from the reaction mixture as a solid.[3]

The overall reaction in the presence of ammonia is:

TiCl₄ + 4 CH₃(CH₂)₃OH + 4 NH₃ → Ti(OCH₂(CH₂)₂CH₃)₄ + 4 NH₄Cl

Experimental Protocols

Several variations of the experimental protocol for the synthesis of this compound exist. The following are detailed methodologies derived from established procedures.

Method 1: Synthesis in an Inert Solvent with Ammonia Neutralization

This method, adapted from patent literature, utilizes an inert solvent and gaseous ammonia for the neutralization of HCl.[3]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

n-Butanol (CH₃(CH₂)₃OH)

-

Benzene (or another suitable inert solvent like toluene)

-

Ammonia gas (NH₃)

-

Nitrogen gas (N₂)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, thermometer, gas inlet, and dropping funnel

-

Cooling system for the reactor

-

Filtration apparatus (e.g., Büchner funnel or filter press)

-

Distillation apparatus for solvent recovery

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Charge the reactor with the inert solvent (e.g., 140-160 parts by weight of benzene) and cool it to below 20°C.[4]

-

Addition of TiCl₄: Slowly add titanium tetrachloride (e.g., 20-30 parts by weight) to the stirred solvent, maintaining the temperature below 50°C.[4]

-

Cooling and Ammoniation: After the addition of TiCl₄ is complete, cool the mixture to below 15°C.[4] Begin bubbling ammonia gas into the reaction mixture.

-

Addition of n-Butanol: Once the pH of the reaction system reaches 9-10, slowly add n-butanol while continuing to introduce ammonia gas to maintain the pH in the 9-10 range.[4] The reaction is typically carried out for 2 hours at a temperature below 12°C.[4]

-

Filtration: After the reaction is complete, filter the mixture to remove the precipitated ammonium chloride.

-

Solvent Recovery: Distill the filtrate to recover the inert solvent. The remaining liquid is the crude this compound.[4]

-

Purification:

-

Transfer the crude product to a suitable container and introduce nitrogen gas to a pressure of 1-1.5 MPa. Slowly release the pressure to remove volatile impurities.[4]

-

Perform vacuum distillation on the preliminarily refined product. Collect the fraction boiling at 190-195°C under an absolute pressure of 1-1.5 kPa.[4]

-

Method 2: Direct Reaction with Ammonia Neutralization

This method involves the direct reaction of the alcohol and TiCl₄ with subsequent neutralization.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

n-Butanol (CH₃(CH₂)₃OH)

-

Ammonia gas (NH₃)

Equipment:

-

Reaction vessel with cooling, stirring, and gas inlet/outlet

-

Filtration apparatus

-

Vacuum distillation apparatus

Procedure:

-

Reaction: A solution of titanium tetrachloride in an alcohol is prepared with cooling and stirring.[1]

-

Neutralization: This solution is then added to a mixture of ammonium nitrate (B79036) and ammonia with cooling at 0-15°C.[1]

-

Workup: The organic layer is separated, the solvent is removed, and the final product is distilled under vacuum.[1]

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions, including stoichiometry, temperature control, and the efficiency of the purification process. The following table summarizes quantitative data from various sources.

| Reference/Method | Reactant Ratio (TiCl₄:Butanol) | Solvent | Neutralizing Agent | Reaction Temperature (°C) | Yield (%) | Purity (%) |

| Traditional Chemical Synthesis[5] | Not specified | Not specified | Not specified | Not specified | ~60 | Not specified |

| Yatluk & Suvorov, 1985[1] | Stoichiometric | Toluene | NH₄NO₃-NH₃ | 0-15 | 86 | Not specified |

| Patent CN105777802A - Example 1[4] | 1 : 4 (molar equivalent) | Benzene | Ammonia | <12 | 92.5 | 99.2 |

| Patent CN105777802A - Example 2[4] | 1 : 4 (molar equivalent) | Benzene | Ammonia | <12 | 93.1 | 99.5 |

| Patent CN105777802A - Example 3[4] | 1 : 4 (molar equivalent) | Benzene | Ammonia | <12 | 91.7 | 99.3 |

Mandatory Visualizations

Reaction Pathway

The synthesis of this compound from titanium tetrachloride proceeds through a stepwise substitution of chloride ions with butoxide groups.

Caption: Stepwise reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from titanium tetrachloride and n-butanol is a robust and scalable process. Careful control of reaction parameters, particularly temperature and pH, is crucial for achieving high yields and purity. The use of an ammonia-based neutralization system effectively removes the HCl byproduct, facilitating product isolation. Subsequent purification by vacuum distillation is essential to obtain a high-purity product suitable for demanding applications in catalysis and materials science. This guide provides a foundational understanding and practical protocols for the successful synthesis of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4 [organic-chemistry.org]

- 4. Titanium tetrachloride - Wikipedia [en.wikipedia.org]

- 5. CN105777802A - Refining method of this compound - Google Patents [patents.google.com]

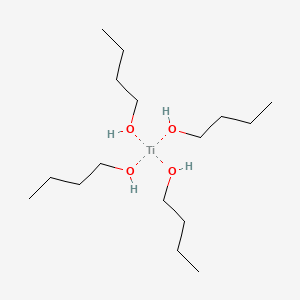

An In-depth Technical Guide to the Molecular Structure of Tetrabutyl Titanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutyl titanate, a pivotal organometallic compound, serves as a cornerstone in a multitude of industrial and research applications, from polymer synthesis to advanced materials science. This technical guide provides a comprehensive examination of its molecular structure. While a definitive crystal structure of the common commercial this compound remains elusive in publicly accessible databases, this document synthesizes available spectroscopic data, information on its oligomeric nature, and insights from related titanium alkoxide structures to present a thorough understanding of its molecular architecture. This guide also outlines detailed experimental protocols for its synthesis and structural characterization, offering a practical resource for researchers in the field.

Introduction

This compound, systematically known as titanium(IV) butoxide, is an organotitanium compound with the chemical formula C₁₆H₃₆O₄Ti.[1] It belongs to the class of metal alkoxides, which are compounds where a metal is bonded to one or more alkoxy groups. In its simplest, monomeric form, the structure is represented as Ti(OC₄H₉)₄, indicating a central titanium atom coordinated to four butoxy groups.[2][3] However, like many metal alkoxides, this compound exhibits a strong tendency to form oligomeric or cluster structures in the solid state and in solution.[2] This structural complexity is crucial to its reactivity and physical properties.

This guide delves into the intricacies of this compound's molecular structure, presenting available data and methodologies for its analysis.

Molecular Structure and Bonding

The fundamental structural unit of this compound is a titanium(IV) center bound to four butoxy ligands. The titanium atom, in its +4 oxidation state, acts as a Lewis acid.[4] The bonding is characterized by covalent interactions between the titanium and the oxygen atoms of the butoxy groups.

Monomeric versus Oligomeric Forms

While often depicted as a simple monomer, this compound typically exists as a cluster.[2] This aggregation occurs through the formation of bridging alkoxy groups, where an oxygen atom of a butoxy ligand coordinates to two titanium centers. This bridging leads to an expansion of the coordination sphere of the titanium atoms beyond the simple tetrahedral geometry of the monomer. The degree of oligomerization can be influenced by factors such as the steric bulk of the alkoxy group, the presence of moisture, and the solvent. For less sterically hindered alkoxides like titanium ethoxide, a trimeric structure is common. Given the larger size of the butoxy group, this compound is also expected to form oligomers, though the specific dominant structure in the bulk material is not well-documented in readily available literature.

Coordination Geometry

In a hypothetical monomeric state, the titanium atom would be tetracoordinate with a tetrahedral geometry. However, in the more prevalent oligomeric forms, the titanium atoms are typically penta- or hexa-coordinate, adopting geometries such as trigonal bipyramidal or, more commonly, octahedral. This higher coordination is achieved through the sharing of butoxy groups between titanium centers.

Quantitative Structural Data

Obtaining precise, experimentally determined quantitative data such as bond lengths and angles for the common commercial form of this compound is challenging due to the difficulty in obtaining single crystals suitable for X-ray diffraction. Many studies focus on the products derived from this compound, such as titanium dioxide, rather than the titanate itself.[5]

However, we can infer probable structural parameters from studies of related titanium(IV) alkoxide complexes and from computational models.

| Parameter | Expected Range (Å) | Notes |

| Bond Lengths | ||

| Ti-O (terminal) | 1.75 - 1.85 | The bond between titanium and a non-bridging oxygen atom is expected to be shorter. |

| Ti-O (bridging) | 1.95 - 2.15 | The bond between titanium and a bridging oxygen atom is typically longer due to the sharing of the oxygen atom between two titanium centers. |

| O-C | 1.40 - 1.45 | Typical single bond length between oxygen and an sp³-hybridized carbon atom. |

| C-C | 1.50 - 1.54 | Standard single bond length for alkanes. |

| Bond Angles | ||

| O-Ti-O (monomer) | ~109.5° | In a hypothetical tetrahedral monomer. |

| O-Ti-O (oligomer) | ~90° and ~180° | In an octahedral coordination environment within an oligomeric structure, angles would be approximately 90° for adjacent ligands and 180° for opposing ligands. |

| Ti-O-Ti (bridging) | 110 - 130° | The angle formed by a bridging oxygen atom between two titanium centers. |

| Ti-O-C | 120 - 130° | The angle around the oxygen atom of the butoxy ligand. |

Note: These values are estimates based on related structures and computational chemistry principles and should be treated as such in the absence of a definitive crystal structure for this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of titanium tetrachloride with n-butanol.[2][3]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

n-Butanol (anhydrous)

-

Anhydrous benzene (B151609) or other inert solvent

-

Ammonia (B1221849) gas or other suitable base

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a gas inlet, place anhydrous benzene and cool the flask in an ice bath.

-

Slowly add titanium tetrachloride to the stirred benzene. The reaction is exothermic and will produce HCl gas.

-

After the addition of TiCl₄ is complete, slowly add anhydrous n-butanol from the dropping funnel.

-

To drive the reaction to completion by neutralizing the generated HCl, bubble dry ammonia gas through the reaction mixture or add another suitable base. This will precipitate ammonium (B1175870) chloride.

-

After the reaction is complete, filter the mixture under an inert atmosphere to remove the ammonium chloride precipitate.

-

The solvent and any excess butanol are removed from the filtrate by distillation, initially at atmospheric pressure and then under reduced pressure, to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Structural Characterization

Due to its moisture sensitivity, all characterization must be performed under anhydrous conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to confirm the presence of the butoxy groups. The spectrum would show characteristic signals for the -OCH₂, -CH₂, -CH₂, and -CH₃ protons. Integration of these signals should correspond to the expected 1:1:1:1.5 ratio.

-

¹³C NMR: Provides information on the carbon environment within the butoxy ligands.

-

Sample Preparation: A small amount of this compound is dissolved in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) inside a glovebox or under a stream of inert gas. The NMR tube must be flame-dried and sealed.

Infrared (IR) Spectroscopy:

-

IR spectroscopy is useful for identifying the characteristic bonds present in the molecule.

-

Expected Absorptions:

-

Strong C-H stretching vibrations around 2850-2960 cm⁻¹.

-

Strong C-O stretching vibrations in the 1000-1150 cm⁻¹ region.

-

Ti-O stretching vibrations typically appear in the lower frequency region, around 500-700 cm⁻¹.

-

-

Sample Preparation: A thin film of the liquid sample can be placed between two KBr or NaCl plates in a dry environment.

X-ray Diffraction (XRD):

-

Single-crystal XRD would provide the most definitive structural information, including precise bond lengths and angles. However, obtaining suitable single crystals of the common commercial material is a significant challenge.

-

Powder XRD could be used to analyze the bulk material, but the resulting pattern would likely be complex due to the potential presence of multiple oligomeric forms and possible amorphous content.

Molecular Structure Visualization

The following diagram illustrates the likely connectivity in a simplified dimeric unit of this compound, showcasing bridging butoxy ligands and the resulting hexa-coordination of the titanium atoms.

Caption: A simplified representation of a dimeric this compound structure.

Conclusion

References

An In-depth Technical Guide on the Catalytic Mechanism of Tetrabutyl Titanate in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabutyl titanate, a titanium(IV) alkoxide, serves as a highly effective and versatile catalyst in esterification and transesterification reactions, finding widespread application in the synthesis of polyesters, plasticizers, and various specialty chemicals. Its high catalytic activity, efficiency, and the production of colorless products make it a favorable alternative to organotin catalysts. This technical guide provides a comprehensive overview of the core mechanism of this compound in esterification reactions, supported by experimental data and detailed protocols. The guide elucidates the catalytic cycle, presents quantitative data from relevant studies, and offers detailed experimental methodologies to aid in the practical application of this catalyst.

Core Catalytic Mechanism

The catalytic activity of this compound in esterification reactions stems from its function as a Lewis acid. The electron-deficient titanium center readily coordinates with the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

A widely cited mechanism for the esterification of dicarboxylic acids, such as adipic acid, with diols like ethylene (B1197577) glycol, catalyzed by this compound, involves a multi-step process. While the complete, universally agreed-upon elementary steps are still a subject of detailed research, a general consensus points to the following key stages, often described as part of an eight-step mechanism in the context of polyesterification[1][2][3]:

-

Catalyst Activation and Complex Formation: The catalytic cycle is initiated by the coordination of the titanium atom of the this compound to the carbonyl oxygen of the carboxylic acid. This initial step involves the formation of a coordinate bond, which polarizes the carbonyl group[2].

-

Alcohol Coordination: The alcohol molecule then coordinates to the titanium center.

-

Nucleophilic Attack: The coordinated alcohol performs a nucleophilic attack on the activated carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the butoxy groups on the titanium.

-

Butanol Elimination: A molecule of butanol is eliminated, and an ester bond is formed.

-

Water Formation: In the subsequent steps of polyesterification, the reaction continues with the newly formed ester-alcohol reacting with another carboxylic acid molecule, leading to the elimination of water.

-

Catalyst Regeneration: The catalyst is regenerated at the end of the cycle, allowing it to participate in further reactions.

This sequence of events effectively lowers the activation energy of the esterification reaction, thereby increasing the reaction rate.

Quantitative Data on Esterification Reactions

The efficiency of this compound as a catalyst is influenced by several factors, including reaction temperature, catalyst concentration, and the molar ratio of reactants. The following tables summarize quantitative data from various studies on esterification reactions catalyzed by this compound.

Table 1: Effect of Catalyst Concentration on Esterification Yield

| Reactants | Catalyst Concentration (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Ester Yield (%) | Reference |

| Hydrogenated Rosin and Dodecanol | 0.5 | 210 | 6 | 57.9 | [4] |

| Hydrogenated Rosin and Dodecanol | Not specified (higher concentration) | 210 | 6 | 71.8 | [4] |

Table 2: Kinetic Parameters for Esterification Reactions

| Reaction | Catalyst | Temperature Range (K) | Kinetic Model Order | Activation Energy (Ea) (kJ/mol) | Reference |

| Adipic Acid and 1,6-Hexanediol | This compound | 413-443 | 3.5 | 80.16 ± 4.41 | [5] |

| Adipic Acid and Ethylene Glycol | This compound | 403-433 | Second-order | Not Specified | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound in esterification reactions. Below are representative methodologies for key experiments.

General Procedure for Polyesterification of a Diacid with a Diol

This protocol is a generalized method for the synthesis of polyesters, such as poly(ethylene adipate), in a laboratory setting.

Materials:

-

Adipic acid

-

Ethylene glycol

-

This compound (catalyst)

-

Nitrogen gas (for inert atmosphere)

-

Titration solvent (e.g., neutralized ethanol)

-

Standardized potassium hydroxide (B78521) solution (for titration)

-

Phenolphthalein indicator

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser with a collection flask.

-

Heating mantle with a temperature controller.

-

Inert gas inlet.

Procedure:

-

Reactor Setup: The reaction flask is charged with the diacid (e.g., adipic acid) and the diol (e.g., ethylene glycol) in a predetermined molar ratio (e.g., 1:1.2).

-

Inert Atmosphere: The system is purged with nitrogen gas to create an inert atmosphere and prevent oxidation.

-

Heating and Catalyst Addition: The reaction mixture is heated with continuous stirring. Once the desired reaction temperature (e.g., 180-220°C) is reached and the reactants are molten and homogenized, the this compound catalyst is added (typically 0.05-0.5% by weight of the reactants).

-

Esterification: The reaction is allowed to proceed at the set temperature. Water, the byproduct of the esterification, is continuously distilled off and collected in the receiving flask. The progress of the reaction can be monitored by measuring the amount of water collected.

-

Polycondensation (Optional): For high molecular weight polyesters, a second stage of polycondensation is often carried out under reduced pressure (vacuum) to facilitate the removal of the remaining small molecules.

-

Monitoring Reaction Progress: The extent of the reaction is typically monitored by determining the acid value of the reaction mixture at different time intervals. A small sample is withdrawn from the reactor, dissolved in a suitable solvent, and titrated with a standardized solution of potassium hydroxide. The reaction is considered complete when the acid value reaches a predetermined low level.

Visualizing the Catalytic Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle of this compound and a typical experimental workflow.

Catalytic Cycle of this compound in Esterification

Caption: Proposed catalytic cycle for this compound catalyzed esterification.

Experimental Workflow for Polyester (B1180765) Synthesis

Caption: A typical experimental workflow for polyester synthesis using a this compound catalyst.

Conclusion

This compound is a robust and highly efficient catalyst for esterification reactions, crucial in the synthesis of a wide array of polymers and chemical intermediates. Its mechanism, centered around the Lewis acidic nature of the titanium atom, facilitates the reaction by activating the carboxylic acid towards nucleophilic attack. The performance of the catalyst can be fine-tuned by controlling reaction parameters such as temperature and catalyst loading. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in optimizing their synthetic processes. The continued investigation into the intricate details of the catalytic cycle will undoubtedly lead to further advancements in catalyst design and application in the future.

References

- 1. Mechanism and kinetics of esterification of adipic acid and ethylene glycol by this compound catalyst | Semantic Scholar [semanticscholar.org]

- 2. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journalajocs.com [journalajocs.com]

physical properties of tetrabutyl titanate including boiling and melting points

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of tetrabutyl titanate. The information is curated for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this versatile organometallic compound. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical processes.

Core Physical and Chemical Properties

This compound, also known as titanium(IV) n-butoxide, is a colorless to pale yellow liquid at room temperature.[1][2] It is characterized by a weak, alcohol-like odor.[1] A key characteristic of this compound is its high reactivity, particularly its sensitivity to moisture.[3] It readily hydrolyzes in the presence of water to form titanium dioxide and butanol.[4][5] This property is fundamental to its application in sol-gel processes. This compound is soluble in many common organic solvents such as benzene, but is incompatible with ketones and alcohols due to potential transesterification reactions.[3][6]

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.

| Property | Value | Conditions |

| Boiling Point | 310-314 °C (590-597 K) | at 1 atm (760 mmHg)[7] |

| 206 °C (479 K) | at 10 mmHg[4][5][8][9] | |

| Melting Point | -55 °C (218 K)[5][7][8] | |

| Density | 1.00 g/mL | at 20 °C[4][5][8][9] |

| 0.998 g/mL | at 25 °C[10] | |

| 0.996 g/mL | at 20 °C[7][11] | |

| Viscosity | ~90 mPa·s (cP) | at 20 °C[11] |

| 60-70 cSt | at 25 °C[12] | |

| Refractive Index (nD) | 1.491 | at 20 °C[4][5][8][9] |

| 1.493 | at 20 °C[11] | |

| 1.486 | ||

| Flash Point | 77 °C (170 °F) | Closed Cup[1][11] |

| 55 °F (13 °C)[5][8][9] | ||

| Vapor Pressure | 5.6 hPa | at 20 °C[4][5][8] |

| Molecular Weight | 340.32 g/mol [3][11] |

Experimental Protocols

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is often reported at reduced pressure to avoid thermal decomposition at its high atmospheric boiling point. A vacuum distillation apparatus is employed for this measurement.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis of the sample. All joints must be properly greased to ensure a good seal. A Claisen adapter should be included to minimize bumping. A stir bar must be used in the distilling flask.

-

Sample Preparation: Introduce a sample of purified this compound into the distilling flask along with a magnetic stir bar.

-

System Evacuation: Connect the apparatus to a vacuum pump and gradually reduce the pressure within the system. A manometer should be used to monitor the pressure.

-

Heating: Once the desired pressure (e.g., 10 mmHg) is stable, begin heating the distilling flask using a heating mantle. The stirring should be active to ensure smooth boiling.

-

Measurement: Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This temperature is the boiling point at the recorded pressure. The fraction is typically collected at a temperature range of 190-195 °C under a vacuum of 1-1.5 kPa.[10]

Determination of Melting Point

Due to its low melting point and moisture sensitivity, the melting point of this compound is determined using a standard capillary method with precautions to exclude atmospheric moisture.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the sample must first be frozen. In a dry, inert atmosphere (e.g., a glovebox), a small amount of the liquid is drawn into a capillary tube. The tube is then sealed.

-

Freezing: The sealed capillary tube is cooled using a cold bath (e.g., dry ice/acetone) until the sample solidifies.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating: The apparatus is heated at a controlled rate. For a preliminary measurement, a faster heating rate can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (e.g., 1-2 °C per minute) near the expected melting point.

-

Measurement: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded to give the melting range. For pure substances, this range should be narrow.

Visualizations: Chemical Processes

The following diagrams, created using the DOT language, illustrate key chemical workflows involving this compound.

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of titanium tetrachloride with n-butanol in the presence of a base to neutralize the hydrogen chloride byproduct.[3]

Catalyzed Transesterification Reaction

This compound is an effective catalyst for transesterification reactions, for example, in the production of polyesters.[13] The mechanism involves the coordination of the ester and alcohol to the titanium center.

Sol-Gel Process for TiO₂ Formation

The sol-gel process is a key application of this compound, allowing for the formation of titanium dioxide materials with controlled structures.[3]

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Vacuum Distillation - Remove Volatile Metals - 911Metallurgist [911metallurgist.com]

- 3. TETRA N-BUTYL TITANATE - Ataman Kimya [atamanchemicals.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. CN105777802A - Refining method of this compound - Google Patents [patents.google.com]

- 9. thinksrs.com [thinksrs.com]

- 10. Page loading... [wap.guidechem.com]

- 11. experimental chemistry - How to synthesize this compound from titanium dioxide powder? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Safe Handling of Tetrabutyl Titanate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Tetrabutyl titanate, also known as titanium(IV) n-butoxide, is a versatile organometallic compound widely utilized in materials science and catalysis. Its applications include the synthesis of nanosized titania powders, preparation of ferroelectric bismuth titanate thin films, and its use as a catalyst in esterification and condensation reactions.[1][2][3] However, its reactive nature necessitates stringent safety protocols to mitigate potential hazards in a laboratory setting. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid with a weak, alcohol-like odor.[1][4] It is sensitive to moisture and reacts with water.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C16H36O4Ti | [5] |

| Molecular Weight | 340.32 g/mol | [5] |

| Boiling Point | 310 - 314 °C (590 - 597.2 °F) | [6] |

| Melting/Freezing Point | -55 °C (-67 °F) | [4][7] |

| Flash Point | 47 °C (116.6 °F) - Closed Cup | [6] |

| Specific Gravity | 0.998 at 25°C | [4] |

| Vapor Pressure | 5.6 hPa at 20 °C | [1] |

| Water Solubility | Reacts rapidly with water (hydrolyzes) | [6] |

| Flammable Limits in Air | LEL: 1.4 Vol%, UEL: 11.2 Vol% | [6] |

Hazard Identification and Mitigation

This compound is a flammable liquid and vapor.[5][8] It can cause skin irritation and serious eye damage.[5][8][9] Inhalation may lead to respiratory tract irritation, drowsiness, or dizziness, and ingestion may be harmful.[5] The primary hazards are associated with its flammability and reactivity, particularly with water and strong oxidizing agents.[1][6]

A logical workflow for identifying and mitigating these hazards is presented below.

References

- 1. This compound | 5593-70-4 [chemicalbook.com]

- 2. TETRA N-BUTYL TITANATE - Ataman Kimya [atamanchemicals.com]

- 3. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. senturyreagents.com [senturyreagents.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. This compound | Titanium(IV) n-butoxide | CAS 5593-70-4 - TC CHEMICALS CO.,LTD. [tcchem.com.cn]

- 8. chemicalbook.com [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Reactivity of Tetrabutyl Titanate with Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutyl titanate, with the chemical formula Ti(OC₄H₉)₄, is a highly reactive organometallic compound, pivotal as a precursor in the synthesis of titanium dioxide (TiO₂) materials through the sol-gel process. Its controlled reaction with water is fundamental to producing a wide array of materials with tailored properties, including nanoparticles, thin films, and coatings, which have significant applications in fields ranging from photocatalysis to drug delivery systems. This technical guide provides a comprehensive overview of the reactivity of this compound with water, detailing the underlying chemical principles, experimental methodologies, and analytical approaches to understanding and controlling this critical process.

Core Reaction Mechanism: Hydrolysis and Condensation

The reaction of this compound with water proceeds through a two-stage mechanism: hydrolysis followed by condensation. The overall process is highly sensitive to moisture and can be violent and exothermic if not controlled.[1]

1. Hydrolysis: In this initial, rapid step, the butoxide (-OBu) groups of the this compound are progressively replaced by hydroxyl (-OH) groups through a nucleophilic substitution reaction with water. This multi-step process releases n-butanol (BuOH) as a byproduct.

-

Step 1: Ti(OBu)₄ + H₂O → Ti(OH)(OBu)₃ + BuOH

-

Step 2: Ti(OH)(OBu)₃ + H₂O → Ti(OH)₂(OBu)₂ + BuOH

-

Step 3: Ti(OH)₂(OBu)₂ + H₂O → Ti(OH)₃(OBu) + BuOH

-

Step 4: Ti(OH)₄(OBu) + H₂O → Ti(OH)₄ + BuOH

The final product of complete hydrolysis is titanic acid, Ti(OH)₄.

2. Condensation: Following hydrolysis, the resulting titanium hydroxides and partially hydrolyzed species undergo condensation reactions to form a network of titanium-oxygen-titanium (Ti-O-Ti) bonds, known as a titanoxane network. This process eliminates either water (oxolation) or n-butanol (alcoxolation).

-

Oxolation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O

-

Alcoxolation: Ti-OBu + HO-Ti → Ti-O-Ti + BuOH

The continued condensation of these species leads to the formation of a three-dimensional gel network. Subsequent drying and calcination of this gel remove residual organic components and water, leading to the formation of solid titanium dioxide.

Factors Influencing Reactivity

The kinetics of the hydrolysis and condensation reactions are significantly influenced by several factors, which can be manipulated to control the properties of the final TiO₂ material.

| Factor | Effect on Reactivity |

| Water-to-Alkoxide Molar Ratio (h) | A higher 'h' value generally leads to a faster hydrolysis rate, which can result in the rapid precipitation of large, unstable aggregates. Controlling this ratio is crucial for obtaining desired particle sizes and morphologies. |

| Solvent | The choice of solvent can influence the reaction rate and the solubility of the intermediates. Alcohols are common solvents, but this compound can undergo transesterification with them.[2] |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. |

| pH (Catalyst) | The reaction can be catalyzed by both acids and bases. Acidic conditions tend to promote hydrolysis, while basic conditions can accelerate the condensation step. |

| Chelating Agents | The addition of chelating agents, such as acetylacetone (B45752), can significantly slow down the hydrolysis rate. The chelating agent forms a more stable complex with the titanium center, making it less susceptible to nucleophilic attack by water. This allows for more controlled particle growth and the formation of more uniform nanoparticles. |

Quantitative Data on Reactivity

A molecular dynamics simulation study on the hydrolysis of titanium tetraisopropoxide (TTIP) at high temperatures reported the following second-order rate constant at 1 atm:

-

k = 1.23 × 10¹⁴ exp(-11,323/T) cm³ mol⁻¹ s⁻¹ [3]

-

The corresponding activation energy (Ea ) was found to be 94.1 kJ/mol .[3]

Another study on the decomposition of TTIP in H₂/O₂/Ar flames proposed a bimolecular reaction with a rate constant of:

-

k = 2 × 10¹² exp(-6140/T) mol⁻¹ cm³ s⁻¹ [3]

These values for TTIP hydrolysis highlight the temperature dependence of the reaction and provide a baseline for understanding the reactivity of titanium alkoxides in general. Further experimental studies are required to determine the precise kinetic parameters for this compound hydrolysis under various conditions.

Experimental Protocols

The controlled hydrolysis of this compound is central to the sol-gel synthesis of TiO₂ materials. Below are two representative experimental protocols.

Protocol 1: Basic Sol-Gel Synthesis of TiO₂ Nanoparticles

This protocol outlines a standard procedure for the synthesis of TiO₂ nanoparticles from this compound.

Materials:

-

This compound (TBT)

-

Anhydrous ethanol (B145695)

-

Deionized water

-

Nitric acid (as a catalyst)

Procedure:

-

Precursor Solution Preparation: Mix 10 ml of this compound with 30 ml of anhydrous ethanol and stir.[4]

-

Hydrolysis Solution Preparation: In a separate beaker, prepare a solution containing 50 ml of ethanol, 3 ml of deionized water, and 1.5 ml of nitric acid.[4]

-

Hydrolysis: Add the hydrolysis solution dropwise to the TBT-ethanol solution under vigorous stirring. A light-yellow gel will form.[4]

-

Aging: Continue stirring the mixture for 12 hours and then let it stand at room temperature for 24 hours to allow for further condensation and gelation.[4]

-

Drying: Heat the gel in a water bath at 80°C to evaporate the solvent.[4]

-

Calcination: Grind the dried gel into a fine powder and calcine it in a muffle furnace under an inert atmosphere (e.g., N₂) at 450°C for 2 hours to obtain the crystalline TiO₂ nano-photocatalyst.[4]

Protocol 2: Controlled Hydrolysis using Acetylacetone as a Chelating Agent

This protocol demonstrates the use of acetylacetone to slow down the hydrolysis rate, leading to more uniform nanoparticles.

Materials:

-

This compound (TBT)

-

Anhydrous ethanol

-

Acetylacetone

-

Deionized water

Procedure:

-

Precursor and Chelating Agent Solution: Dissolve this compound and acetylacetone in anhydrous ethanol separately. Then, add the acetylacetone solution to the this compound solution and stir thoroughly. A typical mole ratio of this compound to acetylacetone to water is 1:0.5:2.[5]

-

Hydrolysis Solution: Prepare a mixed solution of deionized water and anhydrous ethanol.[5]

-

Controlled Hydrolysis: Add the water-ethanol mixture dropwise to the TBT-acetylacetone solution with magnetic stirring for 12 hours at room temperature to form a TiO₂ sol.[5]

-

Post-Processing: The resulting sol can be aged, dried, and calcined as described in Protocol 1 to obtain TiO₂ powder.[5]

Analytical Techniques for Monitoring Reactivity

Several analytical techniques can be employed to monitor the hydrolysis and condensation of this compound and to characterize the resulting products.

| Analytical Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitors the disappearance of Ti-O-C bonds from the precursor and the appearance of Ti-OH and Ti-O-Ti bonds, providing insight into the progression of hydrolysis and condensation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to track the formation of n-butanol, a direct product of hydrolysis.[6] This allows for a quantitative assessment of the extent of the reaction. |

| X-ray Diffraction (XRD) | Determines the crystalline phase (anatase, rutile, or brookite) and crystallite size of the final TiO₂ product after calcination. |

| Dynamic Light Scattering (DLS) | Measures the particle size distribution of the forming TiO₂ particles in the sol. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition profile of the gel, providing information on the removal of organic residues and water during calcination. |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualizes the morphology, size, and aggregation state of the final TiO₂ particles. |

Visualizing Reaction and Experimental Pathways

Graphviz (DOT language) can be used to create clear diagrams of the chemical reactions and experimental workflows.

Signaling Pathway: Hydrolysis and Condensation of this compound```dot

Conclusion

The reactivity of this compound with water is a complex yet controllable process that is fundamental to the production of advanced titanium dioxide materials. A thorough understanding of the hydrolysis and condensation mechanisms, coupled with precise control over reaction parameters such as the water-to-alkoxide ratio, solvent, temperature, and the use of chelating agents, enables the synthesis of TiO₂ with desired properties. While quantitative kinetic data for this compound hydrolysis remains an area for further investigation, the principles outlined in this guide provide a solid foundation for researchers and professionals working with this versatile precursor. The detailed experimental protocols and analytical methods described herein offer practical guidance for the successful synthesis and characterization of TiO₂-based materials for a variety of applications, including those in the pharmaceutical and drug development sectors.

References

Thermal Stability and Decomposition of Tetrabutyl Titanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutyl titanate (TBT), with the chemical formula Ti(OC₄H╉)₄, is a versatile organometallic compound widely utilized in various industrial and scientific applications. Its role as a precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials, a catalyst in polymerization and transesterification reactions, and as a cross-linking agent in polymers and coatings underscores the importance of understanding its thermal behavior. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, offering critical data and experimental insights for professionals in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid that is highly sensitive to moisture. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₃₆O₄Ti |

| Molecular Weight | 340.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 310-314 °C |

| Melting Point | -55 °C |

| Density | 0.996 g/mL at 20 °C |

| Solubility | Soluble in most organic solvents; reacts with water |

Thermal Decomposition Analysis

The thermal decomposition of this compound is a critical consideration for its application in high-temperature processes. The decomposition pathway and resulting products are highly dependent on the atmospheric conditions, primarily whether the environment is inert or oxidative.

Decomposition in an Inert Atmosphere (Nitrogen)

Under an inert atmosphere such as nitrogen, the thermal decomposition of this compound proceeds primarily through a β-hydride elimination mechanism. This process involves the transfer of a hydrogen atom from the β-carbon of the butoxy group to the titanium atom, leading to the formation of an alkene (1-butene), an alcohol (1-butanol), and a titanium-oxo-alkoxide intermediate. Subsequent reactions of these intermediates at elevated temperatures result in the formation of titanium dioxide (TiO₂).

The decomposition typically occurs in multiple stages, as revealed by thermogravimetric analysis (TGA). While specific TGA data for this compound is not extensively published, the behavior of analogous titanium alkoxides suggests a multi-step decomposition process.

Table 1: Anticipated TGA Data for this compound Decomposition under Nitrogen

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | ~10-20% | Initial volatilization and removal of residual solvents or moisture. |

| 250 - 400 | ~40-50% | Major decomposition via β-hydride elimination, release of butene and butanol. |

| 400 - 600 | ~10-15% | Further decomposition of organic residues and formation of amorphous TiO₂. |

| > 600 | - | Crystallization of amorphous TiO₂ to anatase or rutile phases. |

Decomposition in an Oxidative Atmosphere (Air)

In the presence of air, the thermal decomposition of this compound is more complex due to the competing oxidation of the organic ligands. The decomposition process is generally more exothermic and occurs at lower temperatures compared to an inert atmosphere. The primary products are titanium dioxide, carbon dioxide, and water.

Table 2: Anticipated TGA/DSC Data for this compound Decomposition under Air

| Temperature Range (°C) | Mass Loss (%) | DSC Events | Associated Process |

| 100 - 200 | ~5-10% | Endothermic | Volatilization of adsorbed species. |

| 200 - 350 | ~50-60% | Exothermic | Major decomposition and oxidation of butoxy groups. |

| 350 - 500 | ~10-20% | Exothermic | Combustion of organic intermediates. |

| > 500 | - | Exothermic | Crystallization of TiO₂. |

Decomposition Products

The primary solid product of the thermal decomposition of this compound under both inert and oxidative atmospheres is titanium dioxide. The crystalline phase of the resulting TiO₂ (anatase or rutile) is dependent on the final decomposition temperature and the surrounding atmosphere.

The gaseous byproducts differ significantly between inert and oxidative conditions.

Table 3: Primary Decomposition Products of this compound

| Atmosphere | Solid Product | Gaseous Byproducts |

| Inert (Nitrogen) | Titanium Dioxide (TiO₂) | 1-Butene, 1-Butanol, Water |

| Oxidative (Air) | Titanium Dioxide (TiO₂) | Carbon Dioxide, Water |

Experimental Protocols

Accurate thermal analysis of this compound requires careful experimental design and execution. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Due to its moisture sensitivity, handle this compound in a dry, inert atmosphere (e.g., a glovebox). Pipette approximately 5-10 mg of the liquid sample into a clean, tared alumina (B75360) or platinum crucible.

-

Experimental Parameters:

-

Purge Gas: High purity nitrogen or dry air at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Typically from room temperature to 800 °C.

-

-

Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Experimental Parameters:

-

Purge Gas: High purity nitrogen or dry air at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: From room temperature to a temperature just below the onset of major decomposition as determined by TGA, to avoid contamination of the DSC cell. For decomposition studies, a simultaneous TGA-DSC instrument is recommended.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to phase transitions and chemical reactions, respectively. The enthalpy of these events can be calculated by integrating the peak area.

Visualization of Decomposition Pathway and Experimental Workflow

Proposed Thermal Decomposition Pathway (Inert Atmosphere)

The thermal decomposition of this compound in an inert atmosphere is believed to proceed via a β-hydride elimination mechanism.

Caption: Proposed decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound is outlined below.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The thermal stability and decomposition of this compound are complex processes influenced by the surrounding atmosphere. In an inert atmosphere, decomposition primarily occurs via β-hydride elimination, yielding titanium dioxide, 1-butene, and 1-butanol. In an oxidative environment, the decomposition is more exothermic and produces titanium dioxide, carbon dioxide, and water. A thorough understanding of these thermal behaviors, obtained through techniques like TGA and DSC, is essential for the effective and safe application of this compound in various high-temperature synthesis and manufacturing processes. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in their work with this important organometallic compound.

Tideglusib: A Technical Guide to a GSK-3β Inhibitor in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides an in-depth technical overview of Tideglusib (B1682902), a potent and irreversible inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). Initially investigated for neurodegenerative disorders such as Alzheimer's disease and Progressive Supranuclear Palsy, the research applications of Tideglusib have expanded into oncology and regenerative medicine. This guide will detail its mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide methodologies for relevant experiments, and visualize associated signaling pathways and workflows.

Core Mechanism of Action

Tideglusib is a small molecule belonging to the thiadiazolidinone (B1220539) class. It functions as a non-ATP-competitive, irreversible inhibitor of GSK-3β.[1][2] This irreversibility is a key characteristic, suggesting a prolonged pharmacodynamic effect.[1][2] The mechanism is believed to involve interaction with Cysteine-199 in the active site of GSK-3β.[1][3] GSK-3β is a critical serine/threonine kinase involved in a multitude of cellular processes, including metabolism, inflammation, cell proliferation, and apoptosis.[4] By inhibiting GSK-3β, Tideglusib modulates downstream signaling pathways, most notably the Wnt/β-catenin pathway.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings for Tideglusib from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Tideglusib

| Target | IC50 Value | Assay Conditions | Source |

| GSK-3β | 5 nM | 1-hour preincubation | [1] |

| GSK-3β | 105 nM | No preincubation | [1] |

| GSK-3β (mutant C199A) | 60 nM | 1-hour preincubation | [1] |

| GSK-3α | >10 µM | Not specified | [6] |

| GSK-3β | 502 nM | Non-cell-based Z'-LYTE | [6] |

| GSK-3α | 908 nM | Non-cell-based Z'-LYTE | [6] |

Table 2: In Vitro Efficacy in Neuroblastoma Cell Lines

| Cell Line | Assay | Concentration | Effect | Source |

| IMR-32 | MTT Assay | Dose-dependent | Reduction in cell viability | [7] |

| SK-N-SH | MTT Assay | 25 µM | ~50% inhibition of proliferation after 72h | [8] |

| SH-SY5Y | MTT Assay | 25 µM | ~50% inhibition of proliferation after 72h | [8] |

| SK-N-SH, SH-SY5Y | Wound Healing Assay | Not specified | Inhibition of cell migration | [9] |

| SK-N-SH, SH-SY5Y | Neurosphere Formation | Dose-dependent | Inhibition of neurosphere formation | [9] |

Table 3: In Vivo Studies in Animal Models

| Animal Model | Dosage | Route of Administration | Key Findings | Source |

| APP/Tau Transgenic Mice | 200 mg/kg/day | Oral | Reduced Tau phosphorylation, decreased amyloid deposition, prevented memory deficits | [10] |

| Neonatal Mice (Hypoxic-Ischemic Brain Injury) | 5 mg/kg | Intraperitoneal | Significantly reduced cerebral infarct volume | [11] |

| C57BL/6J Mice (Ethanol Self-Administration) | 50-100 mg/kg | Intraperitoneal | Decreased ethanol (B145695) consumption | [5] |

| Aged Rats (Wound Healing) | 20 µM (topical spray) | Topical | Accelerated wound healing | [12] |

Table 4: Overview of Phase II Clinical Trial Results

| Indication | Dosage | Duration | Key Outcomes | Source |

| Alzheimer's Disease (Pilot Study) | 400-1000 mg/day (escalating) | 20 weeks | Well tolerated; positive trends on MMSE and ADAS-cog+, but not statistically significant. | [13] |

| Alzheimer's Disease (ARGO Trial) | 500 mg QD, 1000 mg QD, 1000 mg QOD | 26 weeks | No clinical benefit on primary endpoints (ADAS-cog). | [13] |

| Progressive Supranuclear Palsy (TAUROS Trial) | 600 mg/day or 800 mg/day | 52 weeks | No significant differences in primary or secondary endpoints. Showed a signal toward reduced brain atrophy in a subgroup analysis. | [13][14] |

Key Experimental Protocols

In Vitro GSK-3β Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Tideglusib on GSK-3β.

Methodology:

-

Reagents and Materials:

-

Recombinant human GSK-3β enzyme.

-

A suitable peptide substrate (e.g., a pre-phosphorylated peptide).

-

Tideglusib.

-

ATP (radiolabeled [γ-³²P]ATP or for fluorescence-based assays).

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

96- or 384-well assay plates.

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of Tideglusib in the kinase assay buffer.

-

In the assay plate, add the GSK-3β enzyme and the Tideglusib dilutions.

-

To assess time-dependent irreversible inhibition, pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 60 minutes) at room temperature.[1]

-

Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

-

Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C.

-

Terminate the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

-

Quantify the amount of phosphorylated substrate using a scintillation counter for radiolabeled ATP or a fluorescence plate reader for FRET-based assays.

-

Calculate the percentage of inhibition for each Tideglusib concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

-

Cell Viability (MTT) Assay

Objective: To assess the effect of Tideglusib on the viability and proliferation of cancer cell lines.

Methodology:

-

Reagents and Materials:

-

Neuroblastoma cell lines (e.g., IMR-32, SK-N-SH, SH-SY5Y).

-

Complete cell culture medium.

-

Tideglusib.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the neuroblastoma cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tideglusib and a vehicle control.

-

Incubate the cells for different time points (e.g., 24, 48, 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of Tideglusib on cell migration.

Methodology:

-

Reagents and Materials:

-

Neuroblastoma cell lines.

-

Complete cell culture medium.

-

Tideglusib.

-

6- or 12-well cell culture plates.

-

Pipette tips or a specialized scratch tool.

-

Microscope with a camera.

-

-

Procedure:

-

Seed cells in a culture plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove dislodged cells.

-

Replace the medium with fresh medium containing different concentrations of Tideglusib or a vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points for each condition and time point using image analysis software.

-

Calculate the percentage of wound closure over time to determine the effect of Tideglusib on cell migration.

-

Neurosphere Formation Assay

Objective: To assess the impact of Tideglusib on the self-renewal capacity of cancer stem-like cells.

Methodology:

-

Reagents and Materials:

-

Neuroblastoma cell lines.

-

Serum-free neural stem cell medium supplemented with growth factors (e.g., EGF and bFGF).

-

Tideglusib.

-

Non-adherent culture plates.

-

Microscope.

-

-

Procedure:

-

Dissociate the neuroblastoma cells into a single-cell suspension.

-

Plate the cells at a low density in non-adherent culture plates with serum-free medium containing various concentrations of Tideglusib or a vehicle control.

-

Culture the cells for 7-14 days to allow for the formation of neurospheres.

-

Count the number of neurospheres formed in each well under a microscope.

-

The size of the neurospheres can also be measured as an additional parameter.

-

Calculate the sphere formation efficiency as the ratio of the number of spheres formed to the number of cells initially seeded.

-

Signaling Pathways and Workflows

GSK-3β and Wnt/β-Catenin Signaling Pathway

The following diagram illustrates the central role of GSK-3β in the canonical Wnt/β-catenin signaling pathway and the mechanism of action of Tideglusib.

Caption: GSK-3β in the Wnt/β-catenin pathway and Tideglusib's inhibitory action.

Experimental Workflow: In Vitro GSK-3β Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory potential of Tideglusib against GSK-3β in vitro.

Caption: Workflow for determining the in vitro inhibitory activity of Tideglusib.

Conclusion

Tideglusib is a well-characterized, irreversible inhibitor of GSK-3β with a broad range of potential therapeutic applications. Its effects on key signaling pathways have been demonstrated in numerous preclinical models of neurodegenerative diseases and cancer. While clinical trials in Alzheimer's disease and Progressive Supranuclear Palsy did not meet their primary endpoints, the compound was generally well-tolerated.[13][14] Ongoing research continues to explore its potential in other indications, leveraging its unique mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with Tideglusib and other GSK-3β inhibitors.

Disclaimer: The CAS number 5593-70-4 provided in the initial topic query corresponds to Tetra-n-butyl orthotitanate, a chemical used in materials science and synthesis.[15][16] Based on the context of the request, this guide focuses on Tideglusib, a GSK-3β inhibitor relevant to drug development and biological research.

References

- 1. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Tideglusib induces apoptosis in human neuroblastoma IMR32 cells, provoking sub-G0/G1 accumulation and ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Tideglusib, a chemical inhibitor of GSK3β, attenuates hypoxic-ischemic brain injury in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tideglusib promotes wound healing in aged skin by activating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alzforum.org [alzforum.org]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Page loading... [guidechem.com]

- 16. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for Tetrabutyl Titanate in Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutyl titanate (TBT), with the chemical formula Ti(OBu)₄, is a highly effective organometallic catalyst widely employed in the synthesis of polyesters.[1][2] It serves as an excellent catalyst for both esterification and transesterification reactions, which are the core processes in the production of various polyesters, including polyethylene (B3416737) terephthalate (B1205515) (PET), polybutylene terephthalate (PBT), and polybutylene succinate (B1194679) (PBS).[3][4] Compared to traditional catalysts like those based on antimony or organotin, this compound offers several advantages, such as high catalytic activity, improved reaction efficiency, and being a less polluting option.[1] Furthermore, it can enhance the brightness, transparency, and thermal stability of the final polymer.[1][3] However, TBT is sensitive to hydrolysis, which can lead to catalyst deactivation and potential processing issues, and it may cause discoloration in certain polyesters like PET under specific conditions.[5][6]

Catalytic Mechanism

The catalytic activity of this compound in esterification reactions is attributed to the Lewis acidity of the titanium atom. The proposed mechanism involves the coordination of the electron-deficient titanium atom with the carbonyl oxygen of the dicarboxylic acid (or its ester). This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the diol.[1][7]

An eight-step mechanism for the esterification between an acid (e.g., adipic acid) and a diol (e.g., ethylene (B1197577) glycol) catalyzed by TBT has been proposed.[7] The process begins with the formation of a complex between the acid and the catalyst, followed by the reaction with the diol to form a new complex.[1] Subsequent rearrangement and the elimination of a water molecule lead to the formation of the monoester.[1] Density Functional Theory (DFT) studies have further explored various potential reaction pathways, including a Lewis acid mechanism and mechanisms involving the coordination of ester or carboxy oxygen.[8]

Caption: Proposed mechanism for TBT-catalyzed polyesterification.

Applications and Experimental Protocols

This compound is versatile and can be used in various polyester synthesis processes. The synthesis is typically a two-stage process: an initial esterification or transesterification stage followed by a polycondensation stage conducted at higher temperatures and under high vacuum to build molecular weight.[9]

Logical Workflow for Polyester Synthesis

The general procedure for synthesizing polyesters like PBT or PET involves two main stages. The first stage aims to produce a low molecular weight prepolymer, bis(hydroxyalkyl) terephthalate, while the second stage polymerizes this intermediate into a high molecular weight product.

References

- 1. The catalytic properties of Tetrabutyl titanate_Chemicalbook [chemicalbook.com]

- 2. teamcatalynt.com [teamcatalynt.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method and use of titanium catalyst for synthesis of polybutylene terephthalate - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. US5519108A - Catalytic compositions containing this compound and a mixture of cocatalysts for the preparation of poly(butylene terephthalate) - Google Patents [patents.google.com]

Application Notes and Protocols for Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Using Tetrabutyl Titanate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of titanium dioxide (TiO₂) nanoparticles via the sol-gel method using tetrabutyl titanate (TBT) as a precursor. The sol-gel process is a versatile wet-chemical technique that allows for the production of high-purity, homogeneous TiO₂ nanomaterials with controllable particle size, morphology, and crystalline phase.[1] These characteristics are crucial for a wide range of applications, including photocatalysis, drug delivery systems, and biomedical coatings.

Titanium dioxide naturally exists in three primary crystalline forms: anatase, rutile, and brookite. For many applications, particularly in photocatalysis, the anatase phase is preferred due to its higher surface area and reactivity.[2][3] The synthesis parameters outlined in these protocols can be fine-tuned to favor the formation of the desired crystalline phase. For instance, lower calcination temperatures generally yield the anatase phase, while higher temperatures can promote the transition to the more thermodynamically stable rutile phase.[2]

Core Principles of Sol-Gel Synthesis

The sol-gel synthesis of TiO₂ from this compound involves two primary chemical reactions:

-

Hydrolysis: The titanium precursor, this compound (Ti(OBu)₄), reacts with water to form titanium hydroxides. This reaction is typically catalyzed by an acid or a base.

-

Condensation: The titanium hydroxides then undergo condensation reactions to form a three-dimensional network of Ti-O-Ti bonds, resulting in a "sol" (a colloidal suspension of solid particles in a liquid). With further condensation and solvent evaporation, the sol transitions into a "gel," a continuous solid network with trapped solvent.

Subsequent drying and calcination (heat treatment) of the gel remove the organic and solvent residues and promote the crystallization of the TiO₂ nanoparticles.

Experimental Protocols

Two primary protocols are detailed below. Protocol 1 outlines a basic method for synthesizing anatase TiO₂ nanoparticles. Protocol 2 describes a modified approach using a chelating agent to achieve greater control over the particle size and morphology.

Protocol 1: Standard Sol-Gel Synthesis of Anatase TiO₂ Nanoparticles

This protocol provides a straightforward method for producing anatase TiO₂ nanoparticles.

Materials:

-

This compound (TBT, C₁₆H₃₆O₄Ti) - Precursor

-

Anhydrous Ethanol (C₂H₅OH) - Solvent

-

Deionized Water (H₂O) - Hydrolysis Agent

-

Nitric Acid (HNO₃) - Catalyst

Procedure:

-

Precursor Solution Preparation: In a dry flask, mix 10 mL of this compound with 30 mL of anhydrous ethanol. Stir the solution vigorously for an appropriate time to ensure it is well-mixed.[4]

-